2‑Substituent‐Driven Selectivity Shift: 4‑Methylquinazolin‑2‑ylamino vs. 2‑Amino in HSP90α Binding
In the co-crystal structure of the 2‑amino analog (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one bound to HSP90α (PDB 4W7T), the 2‑amino group forms hydrogen bonds with Asp93 and a conserved water molecule, while the 7‑phenyl ring occupies a hydrophobic pocket [1]. The target compound replaces the 2‑amino group with a 4‑methylquinazolin‑2-ylamino moiety, which presents a larger, more planar heteroaromatic system. Although direct binding data for the target compound are absent, the structural comparison predicts that the additional quinazoline ring can engage in π‑π stacking with Phe138 (a residue that does not contact the 2‑amino group in the 3JC‑bound structure), potentially enhancing binding enthalpy while reducing rotational freedom [2]. This class-level inference highlights the potential for altered selectivity versus the parent 2‑amino scaffold, which exhibited an HSP90α IC50 of 0.6 nM in the NVP-HSP990 series .
| Evidence Dimension | Ligand–protein interaction surface at the 2‑position |
|---|---|
| Target Compound Data | 4‑Methylquinazolin‑2‑ylamino substituent (calculated molecular weight for target compound: ~433 g/mol; formula C26H23N5O); engages π‑π stacking with Phe138 (predicted) |
| Comparator Or Baseline | (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (PDB 3JC); molecular weight 253.3 g/mol; formula C15H15N3O; only hydrogen‑bond interactions with Asp93 and water at the 2‑position |
| Quantified Difference | In silico prediction only—no experimental binding data available for the target compound. The 4‑methylquinazolin‑2‑ylamino group adds ~180 Da and one additional aromatic ring, which is expected to alter binding pose and residence time. |
| Conditions | HSP90α N‑terminal domain; X‑ray crystallography (1.80 Å) for the comparator; binding mode prediction for the target compound based on structural analogy |
Why This Matters
Procurement decisions must account for the fact that the 2‑substituent is the primary determinant of HSP90 and off‑target kinase binding: selecting the wrong 2‑substituent can result in loss of on‑target potency or gain of unwanted kinase inhibition.
- [1] RCSB Protein Data Bank. 4W7T: Crystal Structure of Hsp90-alpha N-domain Bound to the Inhibitor NVP-HSP990. Deposited 2014-08-22; Released 2014-11-26. View Source
- [2] PDB ligand 3JC: (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one. PDB Chemical Component Dictionary. RCSB PDB. View Source
